Cas no 2248417-91-4 (tert-butyl 4-(oxiran-2-yl)-1H-imidazole-1-carboxylate)
tert-butyl 4-(oxiran-2-yl)-1H-imidazole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-6507022
- 2248417-91-4
- tert-butyl 4-(oxiran-2-yl)-1H-imidazole-1-carboxylate
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- Inchi: 1S/C10H14N2O3/c1-10(2,3)15-9(13)12-4-7(11-6-12)8-5-14-8/h4,6,8H,5H2,1-3H3
- InChI Key: RWYYCVSLAARSBM-UHFFFAOYSA-N
- SMILES: O1CC1C1=CN(C(=O)OC(C)(C)C)C=N1
Computed Properties
- Exact Mass: 210.10044231g/mol
- Monoisotopic Mass: 210.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 56.6Ų
tert-butyl 4-(oxiran-2-yl)-1H-imidazole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6507022-0.05g |
tert-butyl 4-(oxiran-2-yl)-1H-imidazole-1-carboxylate |
2248417-91-4 | 95.0% | 0.05g |
$1080.0 | 2025-03-14 | |
| Enamine | EN300-6507022-0.1g |
tert-butyl 4-(oxiran-2-yl)-1H-imidazole-1-carboxylate |
2248417-91-4 | 95.0% | 0.1g |
$1131.0 | 2025-03-14 | |
| Enamine | EN300-6507022-0.25g |
tert-butyl 4-(oxiran-2-yl)-1H-imidazole-1-carboxylate |
2248417-91-4 | 95.0% | 0.25g |
$1183.0 | 2025-03-14 | |
| Enamine | EN300-6507022-0.5g |
tert-butyl 4-(oxiran-2-yl)-1H-imidazole-1-carboxylate |
2248417-91-4 | 95.0% | 0.5g |
$1234.0 | 2025-03-14 | |
| Enamine | EN300-6507022-1.0g |
tert-butyl 4-(oxiran-2-yl)-1H-imidazole-1-carboxylate |
2248417-91-4 | 95.0% | 1.0g |
$1286.0 | 2025-03-14 | |
| Enamine | EN300-6507022-2.5g |
tert-butyl 4-(oxiran-2-yl)-1H-imidazole-1-carboxylate |
2248417-91-4 | 95.0% | 2.5g |
$2520.0 | 2025-03-14 | |
| Enamine | EN300-6507022-5.0g |
tert-butyl 4-(oxiran-2-yl)-1H-imidazole-1-carboxylate |
2248417-91-4 | 95.0% | 5.0g |
$3728.0 | 2025-03-14 | |
| Enamine | EN300-6507022-10.0g |
tert-butyl 4-(oxiran-2-yl)-1H-imidazole-1-carboxylate |
2248417-91-4 | 95.0% | 10.0g |
$5528.0 | 2025-03-14 |
tert-butyl 4-(oxiran-2-yl)-1H-imidazole-1-carboxylate Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on tert-butyl 4-(oxiran-2-yl)-1H-imidazole-1-carboxylate
Introduction to Tert-butyl 4-(oxiran-2-yl)-1H-imidazole-1-carboxylate (CAS No. 2248417-91-4)
Tert-butyl 4-(oxiran-2-yl)-1H-imidazole-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 2248417-91-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazole derivative class, which is widely recognized for its diverse biological activities and potential applications in drug development. The unique structural features of tert-butyl 4-(oxiran-2-yl)-1H-imidazole-1-carboxylate, particularly the presence of both an oxirane (epoxide) and a tert-butyl ester group, make it a versatile intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal research.
The imidazole core of tert-butyl 4-(oxiran-2-yl)-1H-imidazole-1-carboxylate is a heterocyclic aromatic ring system that is commonly found in numerous bioactive molecules, including natural products and synthetic drugs. Imidazole derivatives are known for their ability to interact with biological targets such as enzymes and receptors, making them valuable scaffolds in drug design. The oxirane group attached to the imidazole ring introduces a reactive site that can be exploited for further functionalization, enabling the synthesis of more complex molecules. Additionally, the tert-butyl ester moiety provides stability to the compound while also serving as a handle for chemical modifications.
In recent years, there has been a growing interest in developing novel imidazole-based compounds for therapeutic applications. The oxirane functional group, in particular, has been extensively studied for its role in bioconjugation and prodrug design. For instance, oxirane-containing compounds have been utilized to create site-specific modifications in proteins and peptides, which can enhance drug delivery and targeting efficiency. The tert-butyl 4-(oxiran-2-yl)-1H-imidazole-1-carboxylate molecule represents an advanced chemical entity that combines these features, offering a platform for innovative drug discovery.
One of the most compelling aspects of tert-butyl 4-(oxiran-2-yl)-1H-imidazole-1-carboxylate is its potential as a building block for the synthesis of more complex pharmacophores. The reactivity of the oxirane group allows for facile introduction of various functional groups, while the imidazole core can be modified to enhance binding affinity to biological targets. This flexibility makes it an attractive candidate for structure-based drug design, where the precise arrangement of atoms is critical for optimal biological activity.
Recent advancements in computational chemistry have further enhanced the utility of tert-butyl 4-(oxiran-2-yl)-1H-imidazole-1-carboxylate in drug development. Molecular modeling studies have demonstrated that imidazole derivatives can effectively interact with specific residues in protein active sites, leading to high-affinity binding. By leveraging these insights, researchers can design analogs of tert-butyl 4-(oxiran-2-yl)-1H-imidazole-1-carboxylate that exhibit improved pharmacokinetic properties and reduced side effects. Such efforts are crucial in the quest for next-generation therapeutics that offer greater efficacy and safety.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds like imidazoles in drug discovery. The versatility of these molecules allows them to be incorporated into various therapeutic classes, including antiviral, antibacterial, anti-inflammatory, and anticancer agents. Tert-butyl 4-(oxiran-2-yl)-1H-imidazole-1-carboxylate stands out as a promising intermediate due to its unique structural features and reactivity profile. Its potential applications span multiple therapeutic areas, making it a valuable asset in medicinal chemistry research.
In conclusion, tert-butyl 4-(oxiran-2-yl)-1H-imidazole-1-carboxylate (CAS No. 2248417-91-4) is a multifaceted compound with significant potential in pharmaceutical development. Its combination of an imidazole core and an oxirane group provides a rich framework for synthetic modifications and biological exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutics.
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